molecular formula C12H14BrClO2 B8564172 1-Bromo-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one CAS No. 38083-18-0

1-Bromo-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

Cat. No. B8564172
CAS RN: 38083-18-0
M. Wt: 305.59 g/mol
InChI Key: SNEBEAYLTNFGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04514382

Procedure details

The antigingivitis agent utilized in present invention is 1-imidazoyl-(p-chlorophenoxy)3-3-dimethyl 2-butanone having the structural formula: ##STR2## which is prepared by reacting 1-bromo-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone with imidazole dissolved in acetonitrile as disclosed in U.S. Pat. Nos. 3,812,142 and 3,903,287, which is made a part of this specification. This imidazoyl ketone is a water insoluble crystalline powder having a melting point of 94.5°-97.8° C. which may be obtained from the Bayer Company as Climbazole. Due to the water insolubility of this imidazole compound, it must first be solubilized in a nonionic compound prior to the addition of ionic materials in an aqueous medium.
[Compound]
Name
1-imidazoyl-(p-chlorophenoxy)3-3-dimethyl 2-butanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
imidazoyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[CH:2]([O:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1)[C:3](=[O:8])[C:4]([CH3:7])([CH3:6])[CH3:5].[NH:17]1[CH:21]=[CH:20][N:19]=[CH:18]1.N1C=CN=C1C(C(C(C1NC=CN=1)=O)=O)=O.O>C(#N)C>[CH3:5][C:4]([C:3]([CH:2]([O:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1)[N:17]1[CH:18]=[N:19][CH:20]=[CH:21]1)=[O:8])([CH3:7])[CH3:6]

Inputs

Step One
Name
1-imidazoyl-(p-chlorophenoxy)3-3-dimethyl 2-butanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(C(C)(C)C)=O)OC1=CC=C(C=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1
Step Four
Name
imidazoyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=NC=C1)C(=O)C(=O)C(=O)C=1NC=CN1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
##STR2## which is prepared

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C(=O)C(N1C=CN=C1)OC=2C=CC(=CC2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.